

Technical Support Center: B 775 (Amphetamine and Dextroamphetamine) and Crossover Study Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: B 775

Cat. No.: B1667694

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This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "B 775" (a formulation of amphetamine and dextroamphetamine) in their experimental protocols, with a specific focus on considerations for washout periods in crossover study designs.

Frequently Asked Questions (FAQs)

Q1: What is the active pharmaceutical ingredient in medication identified with the imprint "B 775"?

A1: The pill with the imprint "b 775 7 1/2" has been identified as containing 7.5 mg of a mixture of amphetamine and dextroamphetamine salts.^{[1][2][3]} This combination product is a central nervous system (CNS) stimulant.

Q2: What is the primary mechanism of action for amphetamine and dextroamphetamine?

A2: Amphetamine and dextroamphetamine are sympathomimetic amines that exert their effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft.^{[4][5]} They achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron and promoting their release from the neuron into the extraneuronal space.^{[4][5]}

Q3: What are the key pharmacokinetic parameters to consider when designing a study with B 775?

A3: Understanding the pharmacokinetic profile of amphetamine and dextroamphetamine is crucial for study design. Key parameters include the time to peak plasma concentration (T_{max}), and the elimination half-life (t_{1/2}). The half-life of d-amphetamine is approximately 9.77 to 11 hours, while the l-isomer has a half-life of about 11 to 13.8 hours.[4] For a comprehensive summary of pharmacokinetic data, please refer to Table 1.

Q4: How do I determine an adequate washout period for a crossover study involving **B 775**?

A4: An adequate washout period is essential in a crossover study to minimize the risk of carryover effects from one treatment period to the next. A general rule of thumb is to allow for at least 5 to 6 half-lives of the drug to pass for it to be almost completely eliminated from the system. Given the half-life of amphetamine isomers is roughly 10-14 hours, a washout period of 3 to 5 days would allow for over 95% of the drug to be cleared.

However, the duration can vary based on the specific formulation (immediate-release vs. extended-release) and the specifics of the study protocol. For instance, some studies involving amphetamine formulations have utilized washout periods ranging from 3 to 14 days.[6][7] For extended-release formulations, a longer washout period of at least 8.5 half-lives may be advisable.[8] The decision on the final washout period should be justified based on the specific drug product's pharmacokinetics and the study's objectives.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High inter-subject variability in pharmacokinetic data.	Differences in metabolism (e.g., CYP2D6 enzyme activity), body weight, or co-administration of other medications.	Screen participants for known genetic variations in relevant metabolic enzymes. Ensure strict adherence to dosing protocols and document all concomitant medications. Normalize data by body weight where appropriate.
Suspected carryover effects in a crossover study.	Inadequate washout period.	Re-evaluate the washout period duration based on the drug's half-life. A longer washout period may be necessary. Statistical analysis should also include tests for carryover effects.
Unexpected adverse events.	Individual sensitivity to stimulants, incorrect dosage, or drug-drug interactions.	Carefully review the participant's medical history and concomitant medications. Ensure accurate dose calculations. Monitor vital signs and report all adverse events promptly.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Amphetamine and Dextroamphetamine

Parameter	d-Amphetamine	l-Amphetamine	Reference
Time to Peak Plasma Concentration (Tmax)	~3 hours (immediate-release)	~3 hours (immediate-release)	[4]
Elimination Half-life (t _{1/2})	9.77 - 11 hours	11 - 13.8 hours	[4]
Protein Binding	~20%	~20%	
Metabolism	Primarily by CYP2D6	Primarily by CYP2D6	

Experimental Protocols

Protocol: Determining an Appropriate Washout Period

- **Review Pharmacokinetic Data:** Obtain the specific pharmacokinetic profile for the "B 775" formulation being used, paying close attention to the mean and range of the elimination half-life for both d- and l-amphetamine.
- **Calculate Minimum Washout Duration:** As a starting point, calculate the time required for at least 5 half-lives of the isomer with the longest half-life to pass. For example, using a half-life of 14 hours for l-amphetamine, the minimum washout period would be 14 hours * 5 = 70 hours (approximately 3 days).
- **Consider Formulation:** For extended-release formulations, a more conservative approach of 8.5 half-lives is recommended to ensure complete washout.[8]
- **Pilot Study (Optional but Recommended):** If feasible, conduct a small pilot study to measure plasma concentrations of amphetamine at the end of the proposed washout period to confirm that they are below the lower limit of quantification.
- **Final Protocol Definition:** Based on the calculations and any pilot data, define the washout period in the study protocol, providing a clear justification for the chosen duration.

Mandatory Visualization

Caption: Amphetamine's mechanism of action in the neuronal synapse.

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- To cite this document: BenchChem. [Technical Support Center: B 775 (Amphetamine and Dextroamphetamine) and Crossover Study Design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667694#b-775-and-considerations-for-washout-periods-in-crossover-studies>]

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